molecular formula C11H16ClN3S B12214627 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine

Cat. No.: B12214627
M. Wt: 257.78 g/mol
InChI Key: KARQNTLPGJHMES-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is an organic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a thienylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The pyrazole ring is then ethylated at the 1-position using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Thienylmethylation: The final step involves the introduction of the thienylmethyl group. This can be achieved by reacting the ethylated pyrazole with 2-thienylmethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole and thienylmethyl groups.

    Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives where the thienylmethyl group is replaced by other nucleophiles.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
  • 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine
  • 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-pyridylmethyl)methanamine

Comparison: 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N3S.ClH/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11;/h3-7,12H,2,8-9H2,1H3;1H

InChI Key

KARQNTLPGJHMES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=CS2.Cl

Origin of Product

United States

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